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Introduction
Alexa Fluor™ 555 (AF 555) N-hydroxysuccinimidyl (NHS) ester is a bright, photostable, and

water-soluble fluorescent dye ideal for labeling proteins and other biomolecules in live-cell

imaging applications.[1][2] The NHS ester moiety reacts efficiently with primary amines on

proteins and other molecules to form stable covalent amide bonds, enabling robust and specific

labeling of targets of interest.[3] Its bright orange-red fluorescence, with excitation and

emission maxima at approximately 555 nm and 572 nm respectively, makes it compatible with

common laser lines and filter sets.[2] AF 555 is characterized by its high quantum yield and

photostability, allowing for sensitive detection and prolonged imaging of dynamic cellular

processes with minimal phototoxicity.[1][4] These properties make it an excellent choice for a

variety of live-cell imaging applications, including cell surface protein labeling, receptor

trafficking studies, and high-resolution microscopy.[5][6]

Key Applications in Live-Cell Imaging
Cell Surface Protein Labeling: Covalently label and visualize cell surface proteins to study

their distribution, dynamics, and interactions.[5][6]

Receptor Internalization and Trafficking: Track the endocytosis and subsequent intracellular

trafficking of cell surface receptors in real-time.[5][7]
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Pulse-Chase Experiments: Investigate the temporal dynamics of protein synthesis, turnover,

and localization by sequential labeling.[5]

High-Resolution Microscopy: The brightness and photostability of AF 555 make it suitable for

advanced imaging techniques such as confocal and super-resolution microscopy.[4]

Quantitative Data Presentation
The selection of a suitable fluorophore is a critical step in designing successful live-cell imaging

experiments. The following table summarizes the key photophysical properties of AF 555 in

comparison to other commonly used fluorescent dyes in a similar spectral range.

Property AF 555 Cy3 DyLight 549 TMR

Excitation Max

(nm)
~555 ~550 ~550 ~552

Emission Max

(nm)
~572 ~570 ~568 ~574

Molar Extinction

Coefficient

(cm⁻¹M⁻¹)

~155,000 ~150,000 ~150,000 ~95,000

Quantum Yield High ~0.15 Not Reported ~0.11

Photostability High Moderate High Moderate

Brightness High Moderate High Moderate

Note: The performance of fluorescent dyes can be influenced by experimental conditions such

as the local environment, excitation light intensity, and imaging buffer.[8] Brightness is a

product of the molar extinction coefficient and quantum yield.[9]

Experimental Protocols
Protocol 1: General Labeling of Cell Surface Proteins in
Live Cells
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This protocol describes a general procedure for the non-specific labeling of primary amines on

cell surface proteins.

Materials:

AF 555 NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Live-cell imaging medium

Adherent or suspension cells

Procedure:

Preparation of AF 555 NHS Ester Stock Solution:

Allow the vial of AF 555 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.

Dissolve the AF 555 NHS ester in anhydrous DMSO to a final concentration of 1-10

mg/mL.[8]

Aliquot the stock solution into single-use vials and store at -20°C, protected from light and

moisture.[10]

Cell Preparation:

For adherent cells: Culture cells on coverslips or in imaging dishes to the desired

confluency.

For suspension cells: Harvest cells and wash once with PBS by centrifugation.

Labeling Reaction:

Wash the cells twice with ice-cold PBS to minimize membrane turnover.[8]
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Prepare the labeling solution by diluting the AF 555 NHS ester stock solution in ice-cold

PBS to a final concentration of 1-10 µg/mL. The optimal concentration should be

determined empirically for each cell type.[8]

Incubate the cells with the labeling solution for 15-30 minutes on ice or at room

temperature, protected from light.[8] Shorter incubation times (≤5 minutes) can be

sufficient for rapid labeling.[6][11]

Washing and Imaging:

Remove the labeling solution and wash the cells three times with ice-cold PBS to remove

any unreacted dye.[8]

Replace the PBS with pre-warmed complete cell culture medium or a suitable live-cell

imaging buffer.[12]

Proceed with live-cell imaging using appropriate fluorescence microscopy settings.

Protocol 2: Labeling of a Specific Protein of Interest with
an AF 555-Conjugated Antibody
This protocol outlines the procedure for labeling a specific cell surface protein using a primary

antibody conjugated to AF 555 NHS ester.

Materials:

Primary antibody specific to the protein of interest

AF 555 NHS ester

Anhydrous DMSO

Sodium Bicarbonate buffer (1 M, pH 8.5-9.5)

PBS, pH 7.2-7.4

Size-exclusion chromatography column (e.g., Sephadex G-25)
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Live cells expressing the protein of interest

Procedure:

Antibody-AF 555 Conjugation:

Prepare a 10 mg/mL stock solution of AF 555 NHS ester in anhydrous DMSO.[10]

Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M Sodium Bicarbonate buffer.

[10]

Add the AF 555 NHS ester solution to the antibody solution. The recommended molar

ratio of dye to protein is typically between 10:1 and 20:1, but should be optimized

experimentally.[8]

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected

from light.[8][10]

Purify the conjugate by separating the labeled antibody from the unreacted dye using a

size-exclusion chromatography column.[8]

Live-Cell Labeling:

Culture cells expressing the protein of interest on a suitable imaging dish.

Wash the cells twice with PBS.

Dilute the AF 555-conjugated antibody to the desired working concentration (typically 1-10

µg/mL) in live-cell imaging medium.[5]

Incubate the cells with the antibody solution for 30-60 minutes at 37°C.[5]

Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound

antibody.[5]

Proceed with imaging.

Mandatory Visualizations
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Experimental Workflow for Cell Surface Protein Labeling

Preparation

Labeling

Imaging

Prepare AF 555
Stock Solution (DMSO)

Incubate with
AF 555 Labeling Solution
(1-10 µg/mL, 15-30 min)

Prepare Live Cells
(Adherent or Suspension)

Wash Cells with
ice-cold PBS

Wash Cells to
Remove Unreacted Dye

Add Pre-warmed
Imaging Medium

Live-Cell Imaging

Click to download full resolution via product page

Caption: Workflow for direct labeling of cell surface proteins.

Signaling Pathway: Receptor-Mediated Endocytosis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12368062?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

AF 555-Labeled
Receptor

Ligand-Receptor
Complex

Ligand

Binding

Clathrin-Coated Pit

Clustering

Clathrin-Coated
Vesicle

Internalization

Early Endosome

Uncoating

Recycling Endosome

Recycling

Late Endosome
(MVB)

Sorting

Return to
Membrane

Lysosome
(Degradation)

Fusion

Click to download full resolution via product page

Caption: Tracking receptor-mediated endocytosis with AF 555.
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Considerations for Live-Cell Imaging
Cytotoxicity: High concentrations of NHS esters or prolonged incubation times can be

cytotoxic.[13] It is crucial to perform a dose-response and time-course experiment to

determine the optimal conditions that provide sufficient signal with minimal impact on cell

viability and function. A cell viability assay (e.g., MTT assay) can be used to assess

cytotoxicity.[5]

Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, during

the labeling step as they will compete with the target proteins for reaction with the NHS ester.

Phototoxicity and Photobleaching: To minimize phototoxicity and photobleaching during time-

lapse imaging, use the lowest possible excitation light intensity and exposure time that still

provides a good signal-to-noise ratio.[12] Consider using an onstage incubator to maintain

optimal cell health during long-term imaging experiments.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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